molecular formula C7H6N2S B112332 1,2-Benzisothiazol-3-amine CAS No. 23031-78-9

1,2-Benzisothiazol-3-amine

Cat. No.: B112332
CAS No.: 23031-78-9
M. Wt: 150.2 g/mol
InChI Key: WIJQCPIRWXSWQG-UHFFFAOYSA-N
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Description

1,2-Benzisothiazol-3-amine: is an organic compound with the molecular formula C7H6N2S . It is a heterocyclic compound containing a benzene ring fused to a thiazole ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

The primary target of 1,2-Benzisothiazol-3-amine (BIT) is protein-thiol targets, including specific dehydrogenase and phosphatase enzymes . These enzymes play a crucial role in various metabolic processes within the cell .

Mode of Action

BIT interacts with its protein-thiol targets through a reaction . This interaction affects a variety of metabolic processes within the cell . It is also known to have a microbicide and fungicide mode of action .

Biochemical Pathways

It is known that bit can inhibit caspase-3, a crucial enzyme in the apoptosis pathway . This inhibition can lead to significant protection against apoptosis in human cells .

Pharmacokinetics

It is known that bit is rapidly and totally metabolized in animals . Neither the substance itself nor the metabolites accumulate in the liver or adipose tissue . Excretion is mostly via the urine .

Result of Action

The result of BIT’s action can vary depending on its concentration and exposure duration. At sufficient doses and durations, it can produce skin sensitization and allergic contact dermatitis . It is classified as an irritant for skin and eyes . Its low molar mass allows it to penetrate the epidermis and then react with the skin macromolecules, causing irritation .

Action Environment

The action, efficacy, and stability of BIT can be influenced by various environmental factors. For instance, it is widely used as a preservative in products that are high in water, such as home cleaning and car care products, laundry detergents, stain removers, and fabric softeners . These products are easily contaminated by microorganisms, so BIT is often used as a preservative because it is effective at combating a broad array of bacteria, fungi, and yeasts . Its use is restricted in certain regions due to potential ecotoxicological hazards .

Biochemical Analysis

Biochemical Properties

1,2-Benzisothiazol-3-amine plays a significant role in biochemical reactions. It has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to inhibit caspase-3, an enzyme involved in apoptosis or programmed cell death . The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to have inhibitory effects on the growth of certain types of bacteria and seaweeds . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit caspase-3, thereby influencing the process of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . Detailed information about these metabolic pathways is currently limited.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins

Subcellular Localization

It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Benzisothiazol-3-amine can be synthesized through several methods. One common approach involves the cyclization of 2-aminobenzenethiol with suitable reagents. For instance, the reaction of 2-aminobenzenethiol with sulfur and an oxidizing agent can yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of cost-effective and readily available starting materials. The process often includes the cyclization of amides derived from carboxylic acids, followed by chlorination and cyclization steps .

Chemical Reactions Analysis

Types of Reactions: 1,2-Benzisothiazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into corresponding amines or thiols.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzisothiazoles.

Comparison with Similar Compounds

    1,3-Benzothiazole: Contains a benzene ring fused to a thiazole ring but differs in the position of the nitrogen atom.

    2-Mercaptobenzothiazole: Similar structure but with a thiol group instead of an amino group.

    Benzisothiazolinone: A related compound with a ketone group instead of an amino group.

Uniqueness: 1,2-Benzisothiazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a versatile intermediate in organic synthesis and its potent biological activities make it a valuable compound in various applications .

Properties

IUPAC Name

1,2-benzothiazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-7-5-3-1-2-4-6(5)10-9-7/h1-4H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIJQCPIRWXSWQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NS2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40177588
Record name 1,2-Benzisothiazol-3-amine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23031-78-9
Record name 1,2-Benzisothiazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23031-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzisothiazol-3-amine
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Record name 1,2-Benzisothiazol-3-amine
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Record name 1,2-benzisothiazol-3-amine
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Synthesis routes and methods

Procedure details

3-Amino-1,2-benzisothiazoles have hitherto been manufactured by other methods, since they differ in structure from the above benzisothiazoles. U.S. pat. No. 3,692,795 described a reaction of compounds of the formula ##STR1## with hydroxylamine in the presence of organic solvents at an elevated temperature, followed by hydrolysis of the resulting N-acyl-3-amino-1,2-benzisothiazoles in the presence of excess acid at the reflux temperature, treatment of the reaction mixture with alkali and extraction of the end product with, for example, ether. 3-Amino-1,2-benzisothiazole has also been prepared, using a 5-stage synthesis (Berichte der deutschen Chemischen Gesellschaft, 58 (1925), 2,095), using thionaphthene-2,3-dione, a compound difficult to obtain, as the starting material; the reaction stages comprise the manufacture of 3-carbamyl-1,2-benzisothiazole by reacting the thionaphthene-2,3-dione with ammonia and hydrogen peroxide, manufacture of the hydrazide, azide and urethane and, finally, decomposition to give 3-amino-benzisothiazole.
[Compound]
Name
3-Amino-1,2-benzisothiazoles
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hydrazide
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benzisothiazoles
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[Compound]
Name
N-acyl-3-amino-1,2-benzisothiazoles
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thionaphthene-2,3
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thionaphthene-2,3
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 1,2-Benzisothiazol-3-amine relate to its potential for binding to the Apolipoprotein E4 (ApoE4) protein?

A2: Computational studies suggest that this compound shares structural similarities with other compounds predicted to bind strongly to the ApoE4 protein []. Specifically, the sulfon-amine-benzene motif present in this compound is hypothesized to form hydrogen bonds and hydrophobic interactions with key amino acid residues in the N-terminal domain of ApoE4 []. This binding potential is particularly interesting given ApoE4's role in Alzheimer's disease pathogenesis.

Q2: What analytical techniques have been employed to identify and characterize this compound in complex mixtures?

A3: Gas chromatography-mass spectrometry (GC-MS) has been instrumental in identifying this compound within complex plant extracts [, , ]. This technique separates compounds based on their volatility and then analyzes their mass-to-charge ratios, providing a distinctive fingerprint for compound identification.

Q3: Beyond its potential role in Alzheimer's disease research, what other applications have been explored for this compound?

A4: While research on this compound is still in early stages, its presence in traditionally used medicinal plants suggests potential therapeutic avenues. Additionally, its identification as a major component in a blend of Camellia sinensis (tea) and Psidium guajava (guava tea) extracts [] highlights its potential in food chemistry and possibly as a functional food ingredient.

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